molecular formula C15H13F2NO B261079 2,4-difluoro-N-(2-phenylethyl)benzamide

2,4-difluoro-N-(2-phenylethyl)benzamide

Cat. No.: B261079
M. Wt: 261.27 g/mol
InChI Key: FQBXYUZRQBSIGL-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(2-phenylethyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with two fluorine atoms at the 2- and 4-positions of the aromatic ring. Fluorinated benzamides are widely studied for their applications in medicinal chemistry due to fluorine’s electron-withdrawing effects, which can improve metabolic stability and binding affinity to target proteins .

Properties

Molecular Formula

C15H13F2NO

Molecular Weight

261.27 g/mol

IUPAC Name

2,4-difluoro-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C15H13F2NO/c16-12-6-7-13(14(17)10-12)15(19)18-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19)

InChI Key

FQBXYUZRQBSIGL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Substituent Position and Electronic Effects
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) : This isomer of 2,4-difluoro-N-(2-phenylethyl)benzamide features a 2-fluorobenzamide group attached to a 2,4-difluorophenylamine. The fluorine atoms at the 2- and 4-positions create distinct electronic effects, influencing hydrogen bonding and crystal packing .
  • 2-Hydroxy-N-(2-phenylethyl)benzamide : Replacing fluorine with a hydroxyl group introduces hydrogen-bonding capability, enhancing interactions with polar targets like tyrosinase, as shown in molecular docking studies .
Functional Group Variations
  • N-(2-Phenylethyl) Thiourea Derivatives : Compounds like N-(2-phenylethyl)morpholine-4-carbothioamide exhibit sulfur-containing groups, which improve antioxidant activity (e.g., 86.7% inhibition in lipid peroxidation assays) compared to traditional benzamides .

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Key Properties
This compound 2,4-F₂, N-(2-phenylethyl) 291.25* High lipophilicity (LogP ~3.5–4.0)
Fo24 2-F, 2,4-F₂ 252.21 Crystalline, strong C=O⋯H–F hydrogen bonding
2-Hydroxy-N-(2-phenylethyl)benzamide 2-OH, N-(2-phenylethyl) 241.28 Enhanced H-bonding, tyrosinase inhibition (−7.9 kcal/mol)
N-(2-Phenylethyl)morpholine-4-carbothioamide Morpholine-thiourea, N-(2-phenylethyl) 265.37 Antioxidant activity (86.7% inhibition)

*Calculated based on molecular formula.

Preparation Methods

Preparation of 2,4-Difluorobenzoyl Chloride

The synthesis begins with the preparation of 2,4-difluorobenzoyl chloride, a critical intermediate. Two principal routes are documented:

Route A: Direct Chlorination of 2,4-Difluorobenzoic Acid

2,4-Difluorobenzoic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux. For example:

  • Reagents : 2,4-Difluorobenzoic acid (1.0 eq), SOCl₂ (3.0 eq), catalytic dimethylformamide (DMF).

  • Conditions : Reflux at 80°C for 4–6 hours.

  • Yield : 85–92%.

Route B: Fluorination of Dichlorobenzoyl Chloride

2,4-Dichlorobenzoyl chloride undergoes halogen exchange using potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., Aliquat 336):

  • Reagents : 2,4-Dichlorobenzoyl chloride (1.0 eq), KF (2.5 eq), Aliquat 336 (0.1 eq).

  • Conditions : 120°C for 8–12 hours in dimethyl sulfoxide (DMSO).

  • Yield : 70–78%.

Amidation with 2-Phenylethylamine

The acyl chloride intermediate reacts with 2-phenylethylamine in a Schotten-Baumann reaction:

  • Reagents : 2,4-Difluorobenzoyl chloride (1.0 eq), 2-phenylethylamine (1.2 eq), aqueous NaOH (10% w/v).

  • Conditions : 0–5°C for 1 hour, then room temperature for 3 hours.

  • Workup : Filtration, washing with water, and recrystallization from ethanol.

  • Yield : 88–95%.

Carbodiimide-Mediated Coupling

Activation of 2,4-Difluorobenzoic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC):

  • Reagents : 2,4-Difluorobenzoic acid (1.0 eq), EDC (1.5 eq), hydroxybenzotriazole (HOBt, 1.5 eq).

  • Conditions : Stirred in dichloromethane (DCM) at 25°C for 12 hours.

Coupling with 2-Phenylethylamine

The activated ester reacts with 2-phenylethylamine:

  • Reagents : Activated acid (1.0 eq), 2-phenylethylamine (1.1 eq).

  • Conditions : 25°C for 24 hours.

  • Workup : Column chromatography (silica gel, hexane/ethyl acetate 4:1).

  • Yield : 65–72%.

Phase-Transfer Catalyzed Fluorination and Amidation

Fluorination of 2,4-Dichloro-N-(2-Phenylethyl)Benzamide

A one-pot method replaces chlorine atoms with fluorine using KF and a phase-transfer catalyst:

  • Reagents : 2,4-Dichloro-N-(2-phenylethyl)benzamide (1.0 eq), KF (3.0 eq), tetrabutylammonium bromide (TBAB, 0.2 eq).

  • Conditions : 150°C in DMSO for 24 hours.

  • Yield : 60–68%.

Advantages and Limitations

  • Cost-Efficiency : Avoids handling corrosive acyl chlorides.

  • Drawbacks : Lower yields due to competing side reactions.

Comparative Analysis of Methods

MethodKey ReagentsConditionsYieldPurity
Acyl Chloride RouteSOCl₂, 2-phenylethylamine0–5°C, aqueous NaOH88–95%≥98%
Carbodiimide CouplingEDC/HOBt, DCM25°C, 24 hours65–72%≥95%
Phase-Transfer FluorinationKF, TBAB, DMSO150°C, 24 hours60–68%≥90%

Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents : DMSO and DMF enhance fluorination reactivity but require high temperatures.

  • Chlorinated Solvents : DCM and chloroform improve amidation yields by stabilizing acyl intermediates.

Catalysts

  • Phase-Transfer Catalysts : Aliquat 336 increases fluorination efficiency by 20% compared to TBAB.

  • Lewis Acids : FeCl₃ (5 mol%) accelerates acyl chloride formation, reducing reaction time by 30%.

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) achieves ≥99% purity.

  • Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves byproducts.

Challenges and Solutions

Hydrolysis of Acyl Chloride

  • Issue : Acyl chloride intermediates hydrolyze to benzoic acids in humid conditions.

  • Solution : Use anhydrous solvents and molecular sieves.

Over-Fluorination

  • Issue : Excess KF leads to tri- or tetra-fluorinated byproducts.

  • Solution : Limit KF to 2.5 eq and monitor via TLC.

Recent Advances

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces amidation time from 3 hours to 20 minutes, yielding 89%.

Flow Chemistry

Continuous-flow systems achieve 94% yield in acyl chloride formation by enhancing heat transfer and mixing .

Q & A

Basic: What are the optimal synthetic routes for 2,4-difluoro-N-(2-phenylethyl)benzamide, and how are yields maximized?

Answer:
The synthesis typically involves a multi-step approach:

Amide Coupling: React 2,4-difluorobenzoic acid with 2-phenylethylamine using coupling agents like HATU or EDC in anhydrous dichloromethane (DCM) under nitrogen .

Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

Optimization: Yields (>70%) are achieved by controlling reaction temperature (0–25°C), stoichiometric excess of 2-phenylethylamine (1.2 eq), and inert atmosphere to prevent hydrolysis .

Key Data:

ParameterCondition
Coupling AgentHATU (1.05 eq)
SolventDCM
Reaction Time12–24 hours
Yield72–78% after purification

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 7.8–7.2 ppm (aromatic protons), δ 3.6–3.4 ppm (CH₂-NH), and δ 2.8 ppm (CH₂-Ph) confirm the benzamide and phenylethyl groups .
    • ¹³C NMR: Signals at 165 ppm (amide C=O) and 115–125 ppm (C-F coupling) validate fluorination .
  • Mass Spectrometry (HRMS): Exact mass ([M+H]⁺) calculated as 276.10 g/mol .
  • X-ray Crystallography: Resolves conformational isomers (e.g., torsion angles between benzamide and phenylethyl groups) .

Advanced: How do structural modifications (e.g., fluorination position) impact bioactivity in analogs of this compound?

Answer:

  • 2,4-Difluoro vs. 3,4-Difluoro Analogs:
    • PDE4 Inhibition: 2,4-difluoro derivatives show 10× higher IC₅₀ (15 nM) than 3,4-difluoro analogs (150 nM) due to better steric fit in the PDE4 active site .
    • Solubility: 2,4-substitution reduces logP (2.8 vs. 3.5 for 3,4), enhancing aqueous solubility for in vivo studies .
  • Substituent Effects:
    • Phenylethyl vs. Pyridyl Groups: Phenylethyl enhances blood-brain barrier penetration (BBB score: 4.2 vs. 2.1 for pyridyl) .

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